N~2~-[2-(4-benzylpiperazino)-2-oxoethyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide
Description
N₂-[2-(4-Benzylpiperazino)-2-oxoethyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide is a synthetic small molecule characterized by a substituted indole core. The indole scaffold is modified with methoxy groups at positions 4 and 6, a methyl group at position 1, and a carboxamide side chain linked to a 4-benzylpiperazine moiety via a 2-oxoethyl bridge.
Properties
Molecular Formula |
C25H30N4O4 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4,6-dimethoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C25H30N4O4/c1-27-21-13-19(32-2)14-23(33-3)20(21)15-22(27)25(31)26-16-24(30)29-11-9-28(10-12-29)17-18-7-5-4-6-8-18/h4-8,13-15H,9-12,16-17H2,1-3H3,(H,26,31) |
InChI Key |
RXTNKPVAPJCPME-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2OC)OC)C(=O)NCC(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide involves multiple steps. One common method includes the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The synthesized products are then purified by column chromatography using silica gel and characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium cyanoborohydride for reductive amination, methanol as a solvent, and various oxidizing and reducing agents depending on the specific reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reductive amination with substituted aromatic aldehydes yields various substituted phenyl-2H-chromen-2-one derivatives .
Scientific Research Applications
N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
Neuropharmacology: It is studied as a potential 5-HT3 receptor antagonist, which may help manage psychiatric disorders such as depression and anxiety.
Antimicrobial Activity: The compound has shown significant antibacterial and antifungal activity in vitro.
Molecular Modeling: It is used in docking studies with oxidoreductase proteins to evaluate its inhibitory potency.
Mechanism of Action
The compound exerts its effects primarily through its action as a 5-HT3 receptor antagonist. By blocking these receptors, it modulates serotonergic transmission, which can alleviate symptoms of anxiety and depression . The increased serotonin levels in the brain contribute to its anxiolytic-like effects .
Comparison with Similar Compounds
Analysis :
- The 4,6-dimethoxy configuration in the target compound may enhance metabolic stability compared to mono-methoxy analogs due to steric hindrance of oxidative metabolism .
- The absence of the piperazine-benzyl side chain in simpler indole derivatives correlates with reduced receptor affinity, as seen in unsubstituted indole carboxamides .
Piperazine-Linked Side Chains
| Compound Name | Piperazine Substituent | Linker Type | Binding Affinity (Example Target) |
|---|---|---|---|
| Target Compound | 4-Benzylpiperazino | 2-Oxoethyl | Unknown (predicted 5-HT₆/σ₁) |
| 7-(4-[4-(Benzyloxycarbonyl)piperazino]carbopiperazino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid | 4-Benzyloxycarbonylpiperazino | Carbopiperazino (direct) | Antibacterial (IC₅₀: 0.8 µg/mL) |
| N-Benzylpiperazine (BZP) | Benzyl | None | Serotonin/dopamine release (EC₅₀: ~10 µM) |
Analysis :
- The 4-benzylpiperazine group is a known pharmacophore in CNS-active compounds, but its substitution with a benzyloxycarbonyl group (as in the quinoline derivative) shifts activity toward antibacterial targets .
Substituent Effects on Bioactivity
- Mono-methoxy analogs (e.g., 5-methoxyindole derivatives) show weaker binding in serotonin receptors .
- Methyl Group at Position 1 : This substituent likely reduces first-pass metabolism by blocking oxidation at the indole nitrogen, a common metabolic pathway for unsubstituted indoles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
